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Compound of Interest

Compound Name: 1,4-Difluorobutane

Cat. No.: B1293371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
difluorobutane. Due to the limited availability of published experimental spectra, this
document presents predicted spectroscopic data obtained from computational models,
alongside detailed, generalized experimental protocols for acquiring such data. This information
Is intended to serve as a valuable reference for the identification and characterization of 1,4-
difluorobutane in a laboratory setting.

Chemical Structure and Properties

1,4-Difluorobutane is a halogenated alkane with the chemical formula CaHsF2. Its structure
consists of a four-carbon chain with fluorine atoms attached to the terminal carbons.

Molecular Structure:
Figure 1: Chemical structure of 1,4-Difluorobutane.

Table 1: Physical and Chemical Properties of 1,4-Difluorobutane
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Property

Value

Molecular Formula

CaHsF2

Molecular Weight 94.10 g/mol [1]
CAS Number 372-90-7[1]
Boiling Point 77.8 °C[2]
Density 0.977 g/cm?3[2]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 1,4-difluorobutane.

These predictions are based on established computational algorithms and provide a reliable

estimate of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J, Assignment
(5, ppm)
Hz)
Triplet of Triplets J(H,F) = 47 Hz,
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Table 3: Predicted 3C NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (5,

Coupling Constant

Multiplicity Assighment
ppm) (3, Hz)
~83 Triplet (t) J(C,F) = 165 Hz CHa2-F
~27 Triplet (1) J(C,F) = 20 Hz -CH2-CH2-F
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Table 4: Predicted °F NMR Data (Solvent: CDCls, Reference: CFCIs)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment
ppm) (3, Hz)
] ] J(F,H) =47 Hz, J(F,H)
~-218 Triplet of Triplets (tt) o5 1 F-CH2-CH2-
= z

NMR Spectral Interpretation Workflow:
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Figure 2: Workflow for NMR-based structural elucidation of 1,4-Difluorobutane.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
2950-2850 Strong C-H stretch
1470-1430 Medium C-H bend (scissoring)
1150-1050 Strong C-F stretch

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrum Fragmentation
m/z Relative Intensity (%) Assignment
94 5 [M]* (Molecular lon)
75 10 M - F]*
61 100 [CsHeF]* (Base Peak)
41 40 [CsHs]+
33 60 [CH2F]*

Mass Spectrometry Fragmentation Pathway:
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Figure 3: Predicted electron ionization fragmentation pathway for 1,4-Difluorobutane.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1,4-
difluorobutane. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Sample Preparation:

o Dissolve 5-25 mg of 1,4-difluorobutane in approximately 0.6-0.7 mL of deuterated
chloroform (CDCIs).

e Transfer the solution to a 5 mm NMR tube.

« If required for chemical shift calibration, a small amount of tetramethylsilane (TMS) can be
added as an internal standard.

Instrument Parameters (Example for a 400 MHz Spectrometer):
e 'H NMR:

o Pulse Program: Standard single-pulse (zg)

o Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

o Spectral Width: -2 to 12 ppm
e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse (zgpg)

o Number of Scans: 1024-4096

o Relaxation Delay: 2-5 seconds

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1293371?utm_src=pdf-body
https://www.benchchem.com/product/b1293371?utm_src=pdf-body
https://www.benchchem.com/product/b1293371?utm_src=pdf-body
https://www.benchchem.com/product/b1293371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Spectral Width: -10 to 220 ppm

e F NMR:
o Pulse Program: Standard single-pulse (zg)
o Number of Scans: 64-128
o Relaxation Delay: 1-2 seconds

o Spectral Width: -50 to -250 ppm (referenced to CFCIs)

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a small drop of 1,4-difluorobutane onto a salt plate (e.g., NaCl or KBr).
o Place a second salt plate on top to create a thin liquid film.

e Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

o Technique: Fourier Transform Infrared (FTIR)

e Scan Range: 4000-400 cm~—1

e Resolution: 4 cm~1

e Number of Scans: 16-32

Mass Spectrometry

Sample Introduction and lonization (GC-MS):

e Prepare a dilute solution of 1,4-difluorobutane in a volatile solvent (e.g., dichloromethane or
ethyl acetate).
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« Inject an appropriate volume (e.g., 1 pL) into the Gas Chromatograph-Mass Spectrometer
(GC-MS).

Instrument Parameters (Example):
e GC Column: Standard non-polar capillary column (e.g., DB-5ms).

o Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at
10°C/min.

« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Analyzer: Quadrupole.
e Scan Range: m/z 30-200.

Experimental Workflow Overview:
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Figure 4: General workflow for the spectroscopic analysis of 1,4-Difluorobutane.

This guide provides a foundational set of predicted data and standardized protocols to aid in
the spectroscopic analysis of 1,4-difluorobutane. Researchers are encouraged to use this
information as a starting point and to optimize experimental conditions based on their specific
instrumentation and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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